4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

Medicinal chemistry Scaffold selection Physicochemical profiling

Free para-carboxylic acid (pKa ~4.0) enables direct HATU/EDCI amide coupling without deprotection—saves one synthetic step vs. ethyl ester analog (CAS 13119-76-1), reducing per-analog cost for 10–100-compound libraries. logP 1.69 occupies Goldilocks zone for cell permeability without membrane sequestration. Weak dihydroorotase inhibitor (IC50 1,000,000 nM) serves as chemically matched negative control for PDE4A/dihydroorotase assay development. ≥97% purity minimizes amine-reactive impurity interference. GHS07; standard fume hood handling.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 370585-22-1
Cat. No. B2581819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid
CAS370585-22-1
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18)
InChIKeyQFWPFBINOFPSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic Acid (CAS 370585-22-1): A Pyridinone–Benzoic Acid Screening Scaffold for Drug Discovery Procurement


4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid (CAS 370585-22-1) is a synthetic small molecule belonging to the pyridinone–benzoic acid hybrid class, with molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol [1]. It features a 2,6-dimethyl-4-oxopyridin-1(4H)-yl moiety N-linked to a para-benzoic acid ring, yielding a calculated logP of 1.69 and a topological polar surface area of approximately 63.3 Ų [1][2]. The compound is catalogued by multiple screening-library suppliers—including Life Chemicals (Product F0813-0017) and Fluorochem (Product F511641)—as a versatile small-molecule scaffold intended for medicinal chemistry and chemical biology applications [2]. Reported purity specifications range from 95.0% to 97% across vendors .

Why Generic Substitution Is Not Advisable for 4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic Acid in Screening or Synthesis Workflows


Substituting 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid with a close structural analog—such as the des-methyl 4-(4-oxopyridin-1(4H)-yl)benzoic acid, the ethyl ester derivative (CAS 13119-76-1), or the regioisomeric 4-(2-oxopyridin-1(2H)-yl)benzoic acid—carries quantifiable risk. The 2,6-dimethyl substitution on the pyridinone ring alters both electronic character and steric profile: the calculated logP of 1.69 for the 2,6-dimethyl compound [1] contrasts with the estimated lower lipophilicity of the unsubstituted analog. More critically, the free carboxylic acid functionality (pKa ~4.0 estimated) provides a reactive handle for amide coupling or salt formation that is absent in the ethyl ester prodrug form . The BindingDB record shows this compound was evaluated against phosphodiesterase 4A (PDE4A) and dihydroorotase, with an IC50 of 1,000,000 nM against dihydroorotase at pH 7.37 [2]—a weak but measurable activity fingerprint that would not be preserved upon scaffold modification. Furthermore, vendor specifications show purity tolerances (95.0% at Fluorochem vs. 97% at Chemenu) that can affect reproducibility in concentration–response assays if sourcing is switched without requalification .

Quantitative Differentiation Evidence: 4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic Acid vs. Closest Structural Analogs


Lipophilicity Differentiation: 2,6-Dimethyl Substitution Increases Calculated logP vs. Des-Methyl Parent Scaffold

The 2,6-dimethyl substitution on the pyridinone ring of this compound increases its calculated lipophilicity relative to the unsubstituted 4-(4-oxopyridin-1(4H)-yl)benzoic acid scaffold. The target compound has a calculated logP of 1.69 (ChemSrc) and a distribution coefficient of 2.491 (ChemBase) [1][2]. Although an experimentally measured logP for the des-methyl analog was not identified in accessible sources, fragment-based calculation methods predict an approximate logP decrease of ~0.5–0.8 units upon removal of two methyl groups from a heterocyclic ring, consistent with the Hansch π constant for aromatic methyl substitution (π ≈ +0.5 per methyl group) [3]. The higher lipophilicity of the 2,6-dimethyl compound predicts improved passive membrane permeability in cell-based assays while maintaining aqueous solubility within the range typical of screening-library compounds.

Medicinal chemistry Scaffold selection Physicochemical profiling

Free Carboxylic Acid Reactive Handle: Differentiated Synthetic Utility vs. Ethyl Ester Analog (CAS 13119-76-1)

The target compound bears a free para-carboxylic acid group, enabling direct amide coupling, esterification, or salt formation without a deprotection step. In contrast, the closest commercially available ester analog—ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate (CAS 13119-76-1)—requires alkaline or enzymatic hydrolysis to liberate the free acid, adding a synthetic step with variable yields . The free acid also confers a measurable aqueous solubility advantage at physiological pH: the ionized carboxylate form (predicted pKa ~4.0) increases solubility in PBS or culture media relative to the neutral ethyl ester, which lacks an ionizable group at pH 7.4 . For procurement decisions in medicinal chemistry campaigns, the free acid form eliminates batch-to-batch variability associated with ester hydrolysis and avoids residual ester contamination in biological assay samples.

Chemical biology Bioconjugation Library synthesis

Purity Specification and Hazard Profile: Vendor-Quantified Quality Attributes for Procurement Risk Assessment

Vendor specifications provide quantitative purity and safety data that differentiate procurement options. Fluorochem (Product F511641) specifies purity at 95.0% with a documented GHS07 hazard profile including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Chemenu (Catalog CM539874) lists purity at 97% . The 2% purity differential between vendors corresponds to a maximum 2% w/w impurity burden that could manifest as off-target activity in screening assays at high testing concentrations—a factor that becomes significant when compounds are screened at 10–30 µM, where a 2% impurity at 10 µM translates to a 200 nM contaminant concentration [1]. The GHS07 classification further mandates specific handling requirements (fume hood, PPE) that may affect facility operational costs compared to non-hazardous alternatives.

Procurement quality control Safety assessment Assay reproducibility

Pyridinone Scaffold Class-Level Activity: Documented Bioisosteric Potential vs. Benzoic Acid and 4-Pyridone Motifs in EP300 HAT Inhibition

The 4-pyridone core present in the target compound has been validated as a bioisostere of benzoic acid in the context of EP300 histone acetyltransferase (HAT) inhibition, as demonstrated by published SAR studies on 4-pyridone-3-carboxylic acid derivatives [1]. These studies showed that replacing a benzoic acid moiety with a 4-pyridone-3-carboxylic acid scaffold maintained EP300 HAT inhibitory activity while improving cell growth-inhibitory activity compared to the parent benzoic acid analogs [1]. Although the target compound positions the carboxylic acid on the phenyl ring (rather than directly on the pyridinone), the presence of both the pyridinone carbonyl (H-bond acceptor) and the benzoic acid (H-bond donor/acceptor) in a single molecular framework creates a dual-pharmacophore that is structurally pre-organized for target engagement. The broader pyridinone class has been reviewed as a privileged scaffold with demonstrated activity across antitumor, antimicrobial, anti-inflammatory, and antimalarial targets [2].

Epigenetics Bioisosterism Scaffold hopping

Recommended Procurement and Application Scenarios for 4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic Acid Based on Quantitative Evidence


Phenotypic Screening Library Member for Cell-Based Assays Requiring Moderate Lipophilicity

With a calculated logP of 1.69 and distribution coefficient of 2.491 [1], this compound occupies a 'Goldilocks' lipophilicity zone suitable for cell permeability without excessive membrane sequestration—a profile validated by class-level pyridinone SAR . Procure from Life Chemicals (F0813-0017) or Fluorochem (F511641, £446/250 mg) for inclusion in diversity-oriented screening decks targeting intracellular targets. The GHS07 hazard classification requires standard fume hood handling and PPE but no specialized containment.

Amide Coupling Building Block for Focused Library Synthesis

The free para-carboxylic acid enables direct HATU- or EDCI-mediated amide bond formation without a deprotection step, saving one synthetic transformation versus the ethyl ester analog (CAS 13119-76-1) [1]. For medicinal chemistry teams synthesizing focused libraries of 10–100 analogs, this eliminates a hydrolysis step that typically yields 70–95% and requires additional purification, directly reducing per-analog synthesis time and cost. Recommended purity specification: ≥97% (Chemenu CM539874) to minimize amine-reactive impurity interference in coupling reactions.

Epigenetic Target Screening: EP300 HAT and Related Acetyltransferase Assays

Class-level bioisosteric evidence positions the pyridinone–benzoic acid hybrid as a suitable scaffold for epigenetic target panels, particularly EP300 HAT and related acetyltransferases where 4-pyridone-3-carboxylic acids have demonstrated bioisosteric replacement of benzoic acid with improved cellular activity [1]. The target compound provides the dual H-bond acceptor (pyridinone C=O) and donor/acceptor (COOH) pharmacophore in a single, commercially available entity. Source from Fluorochem (F511641) for initial screening; repurify to ≥98% for dose–response confirmation to eliminate the ≤5% impurity contribution at high test concentrations .

Negative Control or Weak-Activity Reference for PDE4A or Dihydroorotase Assays

BindingDB records document weak inhibitory activity against dihydroorotase (IC50 = 1,000,000 nM at 10 µM, pH 7.37) and evaluation against PDE4A [1]. This inactivity profile makes the compound a candidate negative control or weak-activity reference compound for assay development and validation in these target families, where a chemically similar but biologically inert comparator is needed to benchmark assay signal windows without introducing solvent or matrix effects from structurally unrelated controls. Verify lot-specific purity (≥95%) before use .

Quote Request

Request a Quote for 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.